

Navigating the N-Acylethanolamine Phosphate Landscape: A Comparative Guide to Research Alternatives

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Compound of Interest		
	2-[[(E)-octadec-9-	
Compound Name:	enoyl]amino]ethyl dihydrogen	
	phosphate	
Cat. No.:	B1677616	Get Quote

For researchers, scientists, and drug development professionals investigating the roles of N-acylethanolamine phosphates (NAEPs) like **2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate** (N-oleoyl-ethanolamine phosphate or NOEP), identifying suitable molecular tools is paramount. NOEP, a naturally occurring lysophosphatidic acid (LPA) mimetic, is a valuable research compound for probing the intricate Autotaxin-LPA signaling axis. However, a range of alternative compounds targeting different components of this pathway can offer enhanced specificity, potency, or different modes of action. This guide provides a comparative overview of key alternatives to NOEP, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.

This comparison focuses on three principal classes of alternatives:

- Autotaxin (ATX) Inhibitors: These molecules block the production of LPA, the downstream effector of the pathway in which NOEP is involved.
- LPA Receptor (LPAR) Antagonists: These compounds directly compete with LPA and LPA mimetics like NOEP for binding to LPA receptors.
- Other Bioactive N-Acylethanolamines (NAEs): This group includes related lipid signaling molecules that may act on different receptor systems, such as PPARs, offering alternative



pathways for investigation.

Comparative Performance Data

The following tables summarize key quantitative data for representative compounds from each class of alternatives, providing a basis for comparison of their in vitro and in vivo activities. It is important to note that direct comparative studies of NOEP against all these alternatives are limited; therefore, the data presented is compiled from various sources.

Table 1: Autotaxin (ATX) Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Reference
Ziritaxestat (GLPG1690)	Autotaxin	FS-3 Hydrolysis	2.2	[1]
BBT-877	Autotaxin	ex vivo LPA production	6.9	[2]
PF-8380	Autotaxin	LPC Hydrolysis	100	[3]
Cpd17	Autotaxin	LPC Hydrolysis	-	[4]
ATX-1d	Autotaxin	FS-3 Hydrolysis	1800	[5]

Table 2: LPA Receptor (LPAR) Antagonists



Compound	Target(s)	Assay Type	Ki (μM) or IC50 (nM)	Reference
BMS-986020	LPA1	Calcium Mobilization	pKB ~8	[6]
KI-16425	LPA1, LPA3 > LPA2	Inositol Phosphate Production	Ki: 0.34 (LPA1), 0.93 (LPA3), 6.5 (LPA2)	[7]
AM966	LPA1	Calcium Release	IC50: 17 nM	[7]
ONO-7300243	LPA1	-	IC50: 160 nM	[7]
UCM-14216	LPA2	-	IC50: 1.9 μM, KD: 1.3 nM	[8]

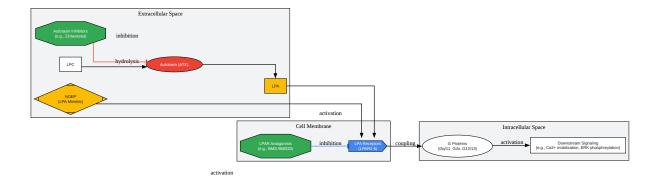
Table 3: Other Bioactive N-Acylethanolamines (NAEs) and Related Compounds

Compound	Target	Assay Type	EC50	Reference
Oleoylethanolami de (OEA)	PPARα	Transcriptional Activation	~120 nM	[9]
Palmitoylethanol amide (PEA)	PPARα	Transcriptional Activation	-	[9]
Anandamide (AEA)	PPARα	Transcriptional Activation	~10-30 μM	[9]
Lanifibranor	PPARα, PPARy, PPARδ	Transcriptional Activation	α: 4.66 μΜ, γ: 0.572 μΜ, δ: 0.398 μΜ	[10]
Seladelpar	PPARδ > PPARα, PPARy	Transcriptional Activation	δ: 20.2 nM, α: 1.64 μM, γ: 3.53 μΜ	[11]

Signaling Pathways and Experimental Workflows

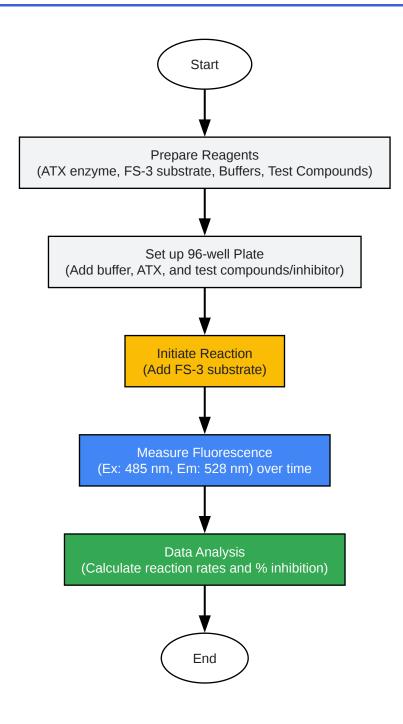


To visualize the interplay of these compounds with their respective targets, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.









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